
2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of two amino groups at positions 4 and 5, an ethyl group at position 3, and an ethanol group at position 1 of the pyrazole ring.
Vorbereitungsmethoden
The synthesis of 2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions typically involve heating the reactants in a suitable solvent such as ethanol or methanol. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Analyse Chemischer Reaktionen
2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The amino groups at positions 4 and 5 can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrazole derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions include hydroxylated, reduced, and substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as energetic materials and dyes.
Wirkmechanismus
The mechanism of action of 2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino groups at positions 4 and 5 can form hydrogen bonds with biological molecules, leading to changes in their structure and function. The ethanol group at position 1 can also participate in hydrogen bonding and other interactions, enhancing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
2-(4,5-Diamino-3-ethyl-1H-pyrazol-1-yl)ethanol can be compared with other similar compounds, such as:
4,5-Diamino-1-(2-hydroxyethyl)pyrazole: This compound has similar structural features but lacks the ethyl group at position 3.
3,5-Diamino-1H-pyrazole: This compound lacks both the ethyl and ethanol groups, making it less versatile in terms of chemical reactivity and applications.
The presence of the ethyl and ethanol groups in this compound makes it unique and enhances its potential for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C7H14N4O |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2-(4,5-diamino-3-ethylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C7H14N4O/c1-2-5-6(8)7(9)11(10-5)3-4-12/h12H,2-4,8-9H2,1H3 |
InChI-Schlüssel |
BYJDYLHRDOSYSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN(C(=C1N)N)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


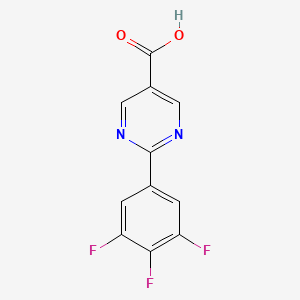

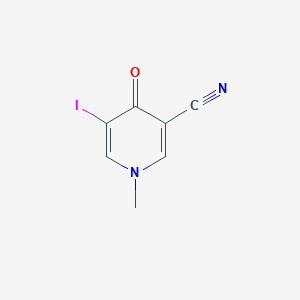
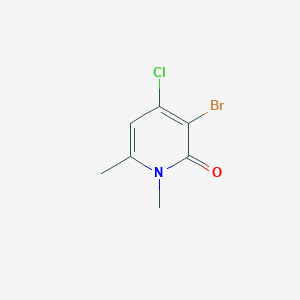
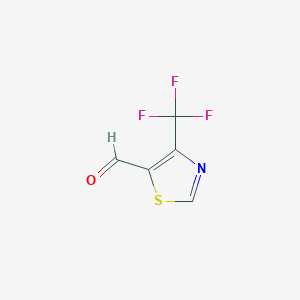
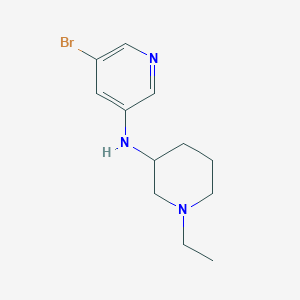
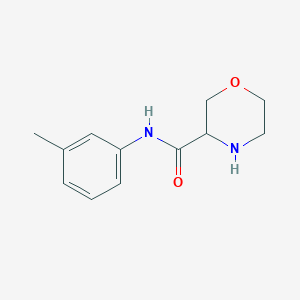
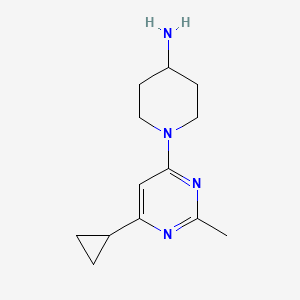
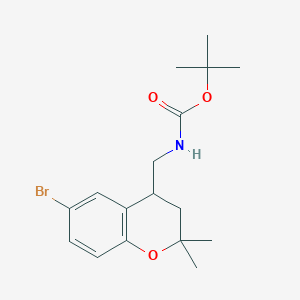
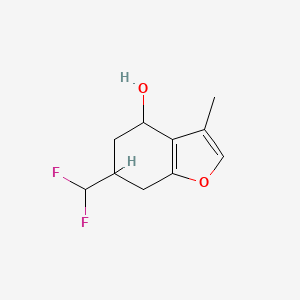

![5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11778331.png)


